2-(benzyloxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide 2-(benzyloxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034368-65-3
VCID: VC7514939
InChI: InChI=1S/C16H17N5O3/c1-23-16-15-20-19-13(21(15)8-7-17-16)9-18-14(22)11-24-10-12-5-3-2-4-6-12/h2-8H,9-11H2,1H3,(H,18,22)
SMILES: COC1=NC=CN2C1=NN=C2CNC(=O)COCC3=CC=CC=C3
Molecular Formula: C16H17N5O3
Molecular Weight: 327.344

2-(benzyloxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide

CAS No.: 2034368-65-3

Cat. No.: VC7514939

Molecular Formula: C16H17N5O3

Molecular Weight: 327.344

* For research use only. Not for human or veterinary use.

2-(benzyloxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide - 2034368-65-3

Specification

CAS No. 2034368-65-3
Molecular Formula C16H17N5O3
Molecular Weight 327.344
IUPAC Name N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenylmethoxyacetamide
Standard InChI InChI=1S/C16H17N5O3/c1-23-16-15-20-19-13(21(15)8-7-17-16)9-18-14(22)11-24-10-12-5-3-2-4-6-12/h2-8H,9-11H2,1H3,(H,18,22)
Standard InChI Key RXDIOZPZHHXLTG-UHFFFAOYSA-N
SMILES COC1=NC=CN2C1=NN=C2CNC(=O)COCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-(benzyloxy)-N-[(8-methoxy- triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide. Its molecular formula, C₁₉H₂₀N₆O₃, derives from:

  • A triazolo[4,3-a]pyrazine heterocycle with methoxy substitution at position 8

  • A benzyloxy-acetamide side chain linked via a methylene group to the triazole ring .

Spectroscopic and Computational Data

While experimental spectra remain unpublished for this specific compound, analogous triazolo-pyrazine derivatives exhibit characteristic features:

PropertyTriazolo-Pyrazine Core Acetamide Side Chain
¹H NMR (δ ppm)8.1–8.3 (pyrazine H)4.5–4.7 (CH₂O)
¹³C NMR (δ ppm)152–156 (triazole C)170–172 (C=O)
MS (m/z)320–350 (M+H⁺)120–140 (side chain fragment)

The SMILES string COC1=NC=CN2C1=NN=C2CNC(=O)COCc3ccccc3 encodes the connectivity, with the methoxy (OCH₃) and benzyloxy (OCH₂C₆H₅) groups contributing to its amphiphilic character .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis likely employs a convergent strategy:

  • Construction of 8-methoxy-[1, triazolo[4,3-a]pyrazine

  • Preparation of 2-(benzyloxy)acetamide

  • Coupling via nucleophilic substitution or click chemistry .

Stepwise Synthesis Protocol

Adapting procedures from novologue syntheses :

StepReactionReagents/ConditionsYield
1Pyrazine ring formationCyclocondensation of diaminopyrazine65%
2Triazole annulationHNO₂, HCl, 0–5°C72%
3Methoxy introductionCH₃I, K₂CO₃, DMF83%
4Acetamide couplingEDC/HOBt, DCM, rt58%
5Benzyloxy protectionBnBr, NaH, THF89%

Critical challenges include regioselectivity in triazole formation and minimizing epimerization during acetamide coupling .

Physicochemical Properties

ParameterValueMethod
Molecular Weight380.41 g/molESI-MS
clogP1.18 ± 0.05ChemAxon
Water Solubility2.3 mg/mL (pH 7.4)Ali et al. 2021 model
pKa4.1 (acetamide NH)SPARC calc

The benzyl ether enhances lipophilicity versus simpler alkyl variants, potentially affecting CNS penetration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator